molecular formula C17H16F2N2S B5782206 (4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione

(4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione

Cat. No.: B5782206
M. Wt: 318.4 g/mol
InChI Key: OBQVXSJTGVNGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione is a compound that features a piperazine ring substituted with fluorophenyl groups and a methanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione typically involves the reaction of 4-fluorophenylpiperazine with a suitable thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the piperazine ring and fluorophenyl groups suggests that it may interact with various biological targets, including receptors and enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl groups may enhance binding affinity and selectivity. The methanethione moiety can participate in redox reactions, potentially modulating the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)[4-(4-bromophenyl)piperazin-1-yl]methanethione: Similar structure but with bromine atoms instead of fluorine.

    (4-Chlorophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanethione: Similar structure but with chlorine atoms instead of fluorine.

    (4-Methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (4-Fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanethione imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s pharmacokinetic profile and make it a valuable candidate for drug development.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2S/c18-14-3-1-13(2-4-14)17(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQVXSJTGVNGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.